![molecular formula C15H19F2N5O2 B2821493 N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 2034464-34-9](/img/structure/B2821493.png)
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a difluorocyclohexyl group, an oxadiazole ring, and a pyrazole ring. These groups are common in many pharmaceuticals and agrochemicals due to their unique chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The difluorocyclohexyl group would likely adopt a chair conformation, while the oxadiazole and pyrazole rings would be planar due to the presence of conjugated double bonds .Chemical Reactions Analysis
The reactivity of this compound would depend on the nature of its functional groups. The oxadiazole and pyrazole rings might undergo electrophilic substitution reactions, while the difluorocyclohexyl group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its lipophilicity, while the presence of nitrogen atoms could make it a potential hydrogen bond donor or acceptor .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of novel chemical compounds, including those with pyrazole and oxadiazole rings, are fundamental aspects of chemical research. These studies often aim to develop new synthetic methods, identify structural isomers, and explore their physical and chemical properties. For example, McLaughlin et al. (2016) discussed the synthesis and analytical characterization of a research chemical, highlighting the importance of correct identification in the field of synthetic cannabinoids (McLaughlin et al., 2016). Such research underpins the development of new materials and drugs by providing foundational knowledge on compound synthesis and structure.
Biological Activities
Investigations into the biological activities of chemical compounds are crucial for identifying potential therapeutic agents. Pyrazole carboxamide derivatives, for instance, have been studied for their fungicidal and nematocidal activities, indicating their potential in agrochemical applications. Zhao et al. (2017) prepared novel pyrazole carboxamide compounds and found some to exhibit good nematocidal activity against M. incognita, demonstrating the therapeutic and agricultural potential of these compounds (Zhao et al., 2017).
Antimicrobial and Anticancer Research
The antimicrobial and anticancer properties of pyrazole derivatives highlight their significance in medicinal chemistry. Aytemir et al. (2003) synthesized 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives with noted antimicrobial activity, indicating the potential for developing new antibacterial and antifungal agents (Aytemir et al., 2003). Additionally, compounds synthesized by Abdel-Aziz et al. (2009) showed promising antidepressant and anticonvulsant activities, further emphasizing the therapeutic potential of such compounds (Abdel-Aziz et al., 2009).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-1-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2N5O2/c1-2-22-8-5-11(20-22)14(23)18-9-12-19-13(21-24-12)10-3-6-15(16,17)7-4-10/h5,8,10H,2-4,6-7,9H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGESCADVQVMMFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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